molecular formula C21H26O5 B12299726 Sphenanlignan

Sphenanlignan

Cat. No.: B12299726
M. Wt: 358.4 g/mol
InChI Key: ZGHOATLFXGBJGZ-UHFFFAOYSA-N
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Description

Sphenanlignan is a naturally occurring dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. This compound is part of a larger group of lignans known for their diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sphenanlignan involves several steps, including the isolation of the compound from natural sources and its subsequent purification. The isolation process typically involves solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as the use of plant cell cultures, have shown promise in producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Sphenanlignan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive lignans.

    Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and hepatoprotective properties.

    Industry: Potential use in developing natural health products and supplements

Mechanism of Action

The mechanism of action of sphenanlignan involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Sphenanlignan is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

    Schisantherin A: Another dibenzocyclooctadiene lignan with similar anti-inflammatory properties.

    Gomisin N: Known for its hepatoprotective effects.

    Schisandrin B: Exhibits strong antioxidant activity

These compounds share structural similarities but differ in their specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

5-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C21H26O5/c1-13(7-15-5-6-18-19(10-15)26-12-25-18)14(2)8-16-9-17(22)21(24-4)20(11-16)23-3/h5-6,9-11,13-14,22H,7-8,12H2,1-4H3

InChI Key

ZGHOATLFXGBJGZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC(=C(C(=C3)OC)OC)O

Origin of Product

United States

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